HDMAPP (ammonium salt)
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Overview
Description
HDMAPP (ammonium salt), also known as diphosphoric acid, mono [(2E)-4-hydroxy-3-methyl-2-butenyl] ester, triammonium salt, is a metabolite of the microbial dioxyxylulose-phosphate pathway. This pathway is analogous to the isopentenyl pyrophosphate pathway in mammals. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
HDMAPP can be synthesized through the microbial dioxyxylulose-phosphate pathway. This pathway involves the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate, which is then converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol. This intermediate is further converted to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, which is then converted to HDMAPP through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of HDMAPP involves the fermentation of bacteria that possess the dioxyxylulose-phosphate pathway. The bacteria are cultured in a controlled environment, and the HDMAPP is extracted and purified from the bacterial culture .
Chemical Reactions Analysis
Types of Reactions
HDMAPP undergoes several types of chemical reactions, including:
Oxidation: HDMAPP can be oxidized to form various oxidation products.
Reduction: Reduction of HDMAPP can lead to the formation of reduced phosphoantigens.
Substitution: HDMAPP can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized phosphoantigens.
Reduction: Reduced phosphoantigens.
Substitution: Substituted phosphoantigens with various functional groups.
Scientific Research Applications
HDMAPP has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Plays a role in the activation of Vγ9Vδ2 T cells, which are involved in immune responses.
Medicine: Investigated for its potential use in immunotherapy and as a diagnostic tool for certain diseases.
Mechanism of Action
HDMAPP exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes. This binding induces the expansion of human memory Vγ9Vδ2 T cells. The molecular targets involved include the T cell receptor and associated signaling pathways. HDMAPP is a protease-resistant and phosphatase-sensitive pyrophosphate, which allows it to effectively activate T cells .
Comparison with Similar Compounds
Similar Compounds
Isopentenyl pyrophosphate: Another phosphoantigen that activates Vγ9Vδ2 T cells.
(E)-C-HDMAPP: A pyrophosphonate form of HDMAPP that is more stable in solution and in vascular circulation.
Uniqueness
HDMAPP is unique due to its high affinity for the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes and its ability to induce the expansion of human memory Vγ9Vδ2 T cells. Its stability and resistance to protease and phosphatase degradation also contribute to its uniqueness .
Properties
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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